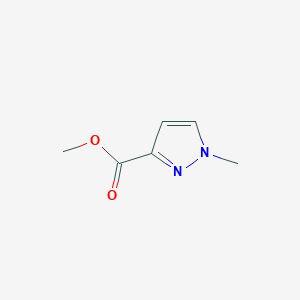

methyl 1-methyl-1H-pyrazole-3-carboxylate

Description

Significance of Pyrazole (B372694) Carboxylates in Heterocyclic Chemistry

Pyrazole-containing compounds are a prominent family of N-heterocycles, recognized for their versatility as synthetic intermediates in the creation of important chemicals across biological, industrial, and materials science sectors. mdpi.com The pyrazole structure is a five-membered heterocyclic ring with two adjacent nitrogen atoms, a feature that imparts unique chemical properties and biological activities. mdpi.comnumberanalytics.com These compounds can act as weak acids or bases, and their reactivity can be tuned by various substituents on the ring. mdpi.com

Pyrazole carboxylic acids and their ester derivatives, such as carboxylates, are particularly valuable building blocks in organic synthesis. researchgate.neteurekaselect.com Their significance stems from their wide-ranging biological activities, which include anti-inflammatory, anticancer, antimicrobial, and antifungal properties. researchgate.netrroij.comglobalresearchonline.net The pyrazole ring is considered a vital pharmacophore in medicinal chemistry, making it a key component in drug design and development. numberanalytics.com Beyond medicine, pyrazole derivatives are also crucial in the development of agrochemicals like pesticides and fungicides, and in materials science for creating polymers with specialized thermal, conductive, or optical properties. numberanalytics.comrroij.com

Historical Context of Methyl 1-methyl-1H-pyrazole-3-carboxylate Research

The parent pyrazole ring was first synthesized in the late 19th century. numberanalytics.com Since then, the chemistry of pyrazoles has expanded dramatically, with numerous methods developed for their synthesis. rroij.commdpi.com Traditional methods often involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. rroij.comnih.gov

Research into specifically substituted pyrazoles like this compound has been driven by the need for precisely functionalized building blocks. The synthesis of N-methylated pyrazoles can be complex, as the alkylation of an NH-pyrazole can lead to a mixture of regioisomers. For instance, the alkylation of a tautomeric pyrazole-4-carboxylate with methyl iodide can result in a mixture of the N1-methyl and N2-methyl products. mdpi.com The development of regioselective synthesis methods has been a key focus to efficiently produce specific isomers like this compound. This particular compound serves as an important intermediate, for example, in the synthesis of other key molecules used in pharmaceutical research. researchgate.net

Overview of Current Research Trajectories Involving the Compound

Current research frequently utilizes this compound as a versatile intermediate for constructing more complex molecules. Its functional groups—the ester and the N-methylated pyrazole ring—offer multiple reaction sites for further chemical modification.

One major area of application is in medicinal chemistry. Pyrazole carboxamides, derived from their corresponding carboxylates, are being investigated for various therapeutic purposes. For example, studies have shown that 1H-pyrazole-3-carboxamide derivatives can exhibit anticancer properties by interacting with DNA. jst.go.jp The ester group of this compound can be converted to an amide to explore such activities.

In another vein of research, the compound is used as a precursor for creating highly functionalized pyrazoles. For instance, a patent describes the use of methyl 5-cyano-1-methyl-pyrazole-3-carboxylate, a closely related structure, which is then reduced to prepare 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile, an important intermediate for complex pharmaceutical agents. google.com This highlights the role of the carboxylate group as a handle for synthetic transformations.

Furthermore, research into pyrazole-based materials continues to be an active field. The stable, aromatic pyrazole core is an attractive component for ligands in coordination chemistry, forming metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage or catalysis. researchgate.net Simple esters like this compound can be hydrolyzed to the corresponding carboxylic acid, which is then used to build these advanced materials. chemicalbook.com

Table 1: Physical and Chemical Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

|---|---|---|---|

| Methyl 1H-pyrazole-3-carboxylate | C₅H₆N₂O₂ | 126.11 | - |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | White Solid |

Data sourced from PubChem and other chemical literature. researchgate.netmdpi.comnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid |

| 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile |

| This compound |

| Methyl 1H-pyrazole-3-carboxylate |

| Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-4-3-5(7-8)6(9)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUOFOYBXXQAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426885 | |

| Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17827-61-1 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17827-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Pyrazole Carboxylates

Classical Synthesis Routes to Methyl 1-methyl-1H-pyrazole-3-carboxylate

Traditional methods for synthesizing pyrazole (B372694) derivatives often rely on well-established chemical transformations, providing reliable and foundational pathways to the target molecule.

Esterification Reactions of Pyrazole-3-carboxylic Acids

A primary and straightforward method for the synthesis of this compound is the direct esterification of 1-methyl-1H-pyrazole-3-carboxylic acid. This reaction is typically carried out by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. While effective, the reaction can be slow and may require forcing conditions for sterically hindered substrates. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.

Another approach involves the hydrolysis of the corresponding ester, such as ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, using a base like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. chemicalbook.com The resulting acid can then be esterified to the desired methyl ester.

A patent describes a multi-step synthesis starting from diethyl 1H-pyrazole-3,5-dicarboxylate, which is methylated using iodomethane. google.com Subsequent selective hydrolysis of one ester group, followed by conversion of the resulting carboxylic acid to an acid chloride and then to an amide, ultimately leads to a precursor that can be converted to the target methyl carboxylate. google.com

Derivatization from Substituted Pyrazole Precursors

The synthesis of this compound can also be achieved through the derivatization of appropriately substituted pyrazole precursors. One common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov For instance, the reaction of an enaminone with a diazonium salt offers a pathway to polysubstituted pyrazole-3-carboxylates. researchgate.net

A notable example is the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where the ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate and then with methyl hydrazine. wikipedia.org This reaction forms the pyrazole ring, which can then be hydrolyzed to the carboxylic acid. A similar strategy could be adapted for the synthesis of the non-fluorinated analogue.

Furthermore, a patent discloses a method for preparing 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester by first methylating 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate and then chlorinating the resulting product. google.com This highlights the potential for modifying existing pyrazole structures to introduce the desired substituents. The synthesis of methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate has been achieved through the catalytic hydrogenation of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. This demonstrates the conversion of a nitro group to an amino group on the pyrazole ring, which could be a precursor for further modifications.

Modern and Green Chemistry Approaches in Pyrazole Carboxylate Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often focus on one-pot reactions, the use of greener reagents, and innovative catalytic systems.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net These reactions are highly atom-economical and often lead to high yields and reduced waste.

Several one-pot methods for the synthesis of pyrazole derivatives have been reported. For example, a four-component reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates can be used to synthesize 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com Another one-pot synthesis involves the reaction of phenyl hydrazine and dimethylacetylene dicarboxylate (DMAD) to produce methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com The synthesis of dihydropyrano[2,3-c]pyrazoles can be achieved through a one-pot, four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org

These MCRs offer a versatile and efficient route to a wide range of substituted pyrazoles, and with careful selection of starting materials, could be adapted for the synthesis of this compound.

Hydrazine-Free Synthetic Protocols

Given the toxicity and potential instability of hydrazine and its derivatives, there is a growing interest in developing hydrazine-free synthetic methods for pyrazoles. One such approach involves the [3+2] cycloaddition of diazo compounds with alkynes. rsc.org

A notable hydrazine-free synthesis of methyl 1,4,5-trisubstituted 1H-pyrazole-3-carboxylates has been developed, which relies on the reaction of enaminones with diazonium salts. researchgate.netresearchgate.net This method provides a direct route to polysubstituted pyrazole-3-carboxylates under mild conditions. Another strategy involves the reaction of sulfonyl hydrazones with benzyl (B1604629) acrylate (B77674) under transition-metal-free conditions to afford pyrazoles. rsc.org

These hydrazine-free protocols represent a significant advancement in pyrazole synthesis, offering a safer and more environmentally friendly alternative to traditional methods.

Catalytic Synthesis Innovations

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. citedrive.comresearchgate.net The development of novel catalytic systems has had a significant impact on the synthesis of pyrazole derivatives.

Various catalysts, including both homogeneous and heterogeneous systems, have been employed in pyrazole synthesis. citedrive.com For instance, copper-catalyzed domino C-N coupling/hydroamination reactions provide a straightforward route to pyrazoles. organic-chemistry.org Rhodium-catalyzed multicomponent synthesis has also been utilized for the preparation of N-naphthoyl pyrazoles. rsc.org Furthermore, metal-free catalytic systems, such as those using molecular iodine, have been developed for the synthesis of sulfonated pyrazoles. mdpi.com

The use of green catalysts, such as ionic liquids and bio-catalysts, is also gaining traction, offering more sustainable and scalable methods for pyrazole production. citedrive.com These catalytic innovations are continuously expanding the synthetic toolbox for accessing a wide variety of pyrazole derivatives, including this compound, with improved efficiency and environmental compatibility.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of pyrazole carboxylates, including this compound, is often a challenge of controlling regioselectivity and maximizing yield. The formation of undesired regioisomers is a common problem that necessitates careful optimization of reaction conditions to ensure the purity of the final product.

Key to the synthesis is often the reaction between a hydrazine (in this case, methylhydrazine) and a 1,3-dicarbonyl compound or its equivalent. The conditions under which this condensation and subsequent cyclization occur can dramatically influence the outcome. Research into the synthesis of related pyrazole esters has demonstrated that factors such as the nature of the solvent, the choice of base, temperature, and even the form of the hydrazine reactant play a critical role.

One of the most significant challenges is controlling the regioselectivity to favor the desired N-substituted pyrazole. For instance, in the synthesis of 1,3-disubstituted pyrazoles versus 1,5-disubstituted pyrazoles, the choice between using a hydrazine hydrochloride salt or the free hydrazine base can be the deciding factor. nih.gov Studies have shown that using arylhydrazine hydrochlorides in methanol at reflux can lead to a high preference for the 1,3-regioisomer. nih.gov In contrast, employing the free hydrazine base under similar conditions may exclusively yield the 1,5-regioisomer. nih.gov

Further optimization efforts have focused on ring-closing reactions. For the synthesis of similar compounds like alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters, a two-phase system using a weak base such as sodium carbonate or potassium carbonate has been implemented. acs.org This method aims to improve reaction efficiency and product purity while simplifying the work-up process and reducing chemical waste. acs.org The reaction temperature for the cyclization step is also a crucial parameter, with studies indicating that temperatures between -10°C and 10°C are optimal for certain processes involving methylhydrazine. acs.org

The following table summarizes the effect of the hydrazine source on the regioselectivity of pyrazole synthesis, a principle applicable to achieving a pure sample of this compound.

Table 1: Effect of Hydrazine Source on Regioselectivity

| Reactant | Hydrazine Source | Solvent | Temperature | Predominant Product | Reference |

|---|---|---|---|---|---|

| Trichloromethyl Enone | Phenylhydrazine Hydrochloride | Methanol | Reflux | 1,3-Regioisomer | nih.gov |

Stereochemical Considerations in Pyrazole Carboxylate Synthesis

The pyrazole ring itself is an aromatic, planar heterocycle and therefore lacks stereocenters. However, stereochemical considerations become paramount when substituents attached to the pyrazole ring or the ring nitrogen contain chiral centers. The synthesis of a specific stereoisomer of a substituted pyrazole carboxylate requires precise control over the chemical reactions, a field known as asymmetric synthesis.

For a compound like this compound, stereochemistry would be a factor if, for example, the methyl group on the nitrogen or a substituent at another position were replaced by a chiral group. The principles of asymmetric synthesis are critical for producing enantiomerically pure pyrazole derivatives for applications where specific stereoisomers have different biological activities.

Several strategic approaches are employed to control stereochemistry in pyrazole synthesis:

Use of Chiral Starting Materials: One straightforward method is to begin the synthesis with a reactant that is already enantiomerically pure. This chirality is then carried through the reaction sequence to the final product. For instance, α-chiral ketones can be converted into chiral tosylhydrazones, which then react to form chiral pyrazoles with a stereogenic center attached to a nitrogen atom. uniovi.es

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the structure of a reactant. It directs the stereochemical course of a reaction to produce a chiral product. After the reaction, the auxiliary is removed. For example, tert-butanesulfinamide has been used as a chiral auxiliary in the asymmetric synthesis of a pyrazole derivative. rsc.org

Asymmetric Catalysis: This advanced approach uses a small amount of a chiral catalyst to generate large quantities of a chiral product. The catalyst can be a metal complex with a chiral ligand or a chiral organic molecule (organocatalyst). rsc.org Rhodium-catalyzed asymmetric coupling of pyrazole derivatives with allenes has been used to create enantioenriched allylic pyrazoles. nih.gov Similarly, N-heterocyclic carbene (NHC) catalysts have been employed in enantioselective cycloaddition reactions to produce complex chiral pyrano[2,3-c]pyrazole derivatives. acs.orgacs.org

Control of Geometric Isomerism: Stereochemistry also applies to non-chiral features like the geometry of a double bond. The stereoselective synthesis of (E)- and (Z)-N-vinylated pyrazoles has been achieved, where the geometric outcome is controlled by reaction time and the amount of base used. nih.gov

The following table outlines various asymmetric strategies applicable to the synthesis of chiral pyrazole derivatives.

Table 2: Strategies for Asymmetric Pyrazole Synthesis

| Strategy | Method | Example | Reference |

|---|---|---|---|

| Catalysis | Rhodium-catalyzed asymmetric N-selective coupling | Synthesis of enantioenriched allylic pyrazoles | nih.gov |

| Catalysis | N-Heterocyclic Carbene (NHC) catalyzed cycloaddition | Synthesis of spirocyclic pyrano[2,3-c]pyrazoles | acs.orgacs.org |

| Chiral Auxiliary | Use of tert-butanesulfinamide | Asymmetric synthesis of a pyrazole derivative | rsc.org |

Advanced Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in methyl 1-methyl-1H-pyrazole-3-carboxylate is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the substituents already present on the ring. The N-methyl group and the ester group influence the regioselectivity of these reactions. Due to the presence of electron donor and acceptor groups, pyrazole derivatives exhibit strong reactivity with electrophilic reagents. researchgate.net

Nucleophilic Reactions Involving the Ester Moiety

The ester functional group in this compound is a key site for nucleophilic attack. This allows for a variety of transformations to modify the carboxylate functionality.

One of the most fundamental reactions is hydrolysis , where the ester is converted to the corresponding carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid. This reaction can be carried out under basic conditions, for instance, by heating with sodium hydroxide (B78521) in ethanol. chemicalbook.com

The ester can also undergo amidation by reacting with amines to form the corresponding amides. This transformation is often facilitated by converting the carboxylic acid to a more reactive species like an acid chloride. For example, 1-methyl-1H-pyrazole-3-carboxylic acid can be treated with a chlorinating agent to form the acid chloride, which then readily reacts with various N-nucleophiles to produce a range of amide derivatives. researchgate.net

Derivatization Strategies via Functional Group Interconversions

The functional groups on this compound can be interconverted to create a wide array of derivatives.

The ester group can be reduced to an alcohol. For instance, the reduction of diethyl 1-methyl-pyrazole-3,5-dicarboxylate with a reducing agent like lithium borohydride (B1222165) (LiBH4) in a mixture of THF and methanol (B129727) yields 3-(hydroxymethyl)-1-methyl pyrazole-5-formonitrile. google.com

Furthermore, the carboxylic acid obtained from ester hydrolysis can be converted to a nitrile. This can be achieved by first forming an amide and then dehydrating it. researchgate.net The nitro group on a related compound, methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, can be reduced to an amino group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, yielding methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

Metal-Catalyzed Coupling Reactions of Pyrazole Carboxylates

Pyrazole carboxylates are valuable substrates in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst and are used to couple the pyrazole ring with other organic fragments. chemscene.com

For example, pyrazole derivatives can participate in Suzuki cross-coupling reactions . This involves the reaction of a halogenated pyrazole with a boronic acid in the presence of a palladium catalyst. While a direct example for this compound is not provided, the general reactivity of pyrazoles in these reactions is well-established. researchgate.netresearchgate.net Pyrazoles have been successfully employed as N-donor ligands for various transition metals, including palladium, in C-C coupling reactions. researchgate.net

Oxidative and Reductive Transformations

The pyrazole ring and its substituents can undergo both oxidative and reductive transformations.

Oxidation of a related compound, 3,5-dimethyl-1H-pyrazole, with a strong oxidizing agent like potassium permanganate (B83412) can lead to the formation of 3,5-pyrazoledicarboxylic acid and 5-methyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com

As mentioned previously, the ester group can be reduced to an alcohol. google.com Additionally, a nitro group on the pyrazole ring can be readily reduced to an amine, highlighting the utility of reductive transformations in functionalizing the pyrazole core.

Role as a Key Synthetic Building Block and Intermediate

This compound serves as a fundamental building block in organic synthesis. vulcanchem.comchemimpex.com The structure contains a pyrazole core, which is a five-membered aromatic ring with two adjacent nitrogen atoms. This heterocyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds and approved drugs. mdpi.com

The compound's utility stems from the reactivity of its components:

The Pyrazole Ring: The nitrogen atoms can act as sites for coordination with metals or for further chemical reactions. The ring itself is relatively stable and can be carried through multi-step syntheses.

The Methyl Carboxylate Group (-COOCH₃): This ester group is a key functional handle. It can undergo various transformations, such as hydrolysis to a carboxylic acid, amidation to form amides, or reduction to an alcohol. These reactions allow chemists to attach different molecular fragments and build complexity. vulcanchem.com

Because of these features, the compound is not typically the final product but rather a crucial intermediate—a stepping stone in a longer synthetic pathway toward a target molecule with specific properties, such as a pharmaceutical drug or a material science chemical. vulcanchem.comchemimpex.com Its stability and predictable reactivity make it a reliable component in designing synthetic routes. chemimpex.com

Precursor for Advanced Heterocyclic Systems

The structure of this compound is an ideal starting point for constructing more elaborate heterocyclic systems. In modern drug discovery and materials science, chemists often build fused-ring systems, where two or more rings share common atoms. These advanced structures can interact with biological targets in unique ways.

The pyrazole ring of this compound can be functionalized and then used in cyclization reactions to form bicyclic or polycyclic systems. For example, the carboxylate group can be converted into other reactive groups that can then react with substituents placed elsewhere on the pyrazole ring or on an attached side chain to close a new ring. This strategy is employed to create novel molecular frameworks that are then tested for biological activity. The synthesis of fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, often begins with functionalized pyrazole precursors like pyrazole carboxylates. chim.it

Utilization in Pharmaceutical Molecule Construction

The pyrazole nucleus is a cornerstone in the development of pharmaceuticals, and this compound is a key intermediate for introducing this valuable scaffold into potential drug molecules. vulcanchem.comchemimpex.com Pyrazole derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com

In drug design, a scaffold is the core structure of a molecule to which various functional groups are attached. The pyrazole ring system provided by this compound serves as an excellent scaffold. nih.gov Researchers can systematically modify the molecule by reacting the carboxylate group or by adding substituents to the pyrazole ring. This process, known as structure-activity relationship (SAR) studies, allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties to create an effective and safe drug candidate. vulcanchem.com

The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Perhaps the most well-known example is Celecoxib (B62257), a selective COX-2 inhibitor used to treat arthritis and pain. While not directly synthesized from this compound, Celecoxib's structure highlights the importance of the pyrazole core in designing anti-inflammatory agents. rjpbr.com

Research has focused on creating new pyrazole-based compounds as potential anti-inflammatory drugs. Synthetic pathways often utilize pyrazole carboxylate intermediates to build molecules that can inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net The ester functionality of this compound is particularly useful for creating derivatives with modified properties, such as improved solubility or reduced gastrointestinal side effects, which are common issues with traditional NSAIDs. researchgate.net

Scientists have explored pyrazole derivatives as potential new agents to combat bacterial and fungal infections. srce.hr The general strategy involves using a pyrazole carboxylate as a starting point and synthesizing a series of related compounds with different substituents. These new molecules are then tested against various strains of bacteria and fungi to determine their minimum inhibitory concentration (MIC), a measure of antimicrobial effectiveness.

One study detailed the synthesis of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates and evaluated their activity against several microorganisms. srce.hr The findings from such research help identify which chemical features are most important for antimicrobial activity.

| Compound Derivative | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli (Gram-negative bacteria) | Showed activity nearly as potent as the reference drug Ampicillin (B1664943). | srce.hr |

| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa (Gram-negative bacteria) | Demonstrated significant antibacterial activity. | srce.hr |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis (Fungus) | Exhibited higher potency than the reference antifungal drug Fluconazole (B54011). | srce.hr |

The pyrazole scaffold is a highly promising framework for the development of new anticancer agents. mdpi.com Numerous pyrazole derivatives have been synthesized and shown to inhibit the growth of various cancer cell lines by targeting multiple biological pathways involved in cancer progression. nih.govjst.go.jp this compound serves as an intermediate in the synthesis of these complex molecules. nih.gov

Researchers design and synthesize novel pyrazole derivatives to target specific proteins or enzymes that are overactive in cancer cells, such as kinases or the androgen receptor. jst.go.jpnih.gov The resulting compounds are then evaluated for their ability to kill cancer cells (cytotoxicity) and their mechanism of action.

| Compound Class/Derivative | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| 1H-pyrazole-3-carboxamide derivatives | HCT116 (Colon Cancer), HepG2 (Liver Cancer) | Synthesized derivatives showed significant inhibition against the cancer cell lines and were found to interact with DNA, suggesting a potential anticancer mechanism. | jst.go.jp |

| 1-methyl-1H-pyrazole-5-carboxamide derivatives | LNCaP and PC-3 (Prostate Cancer) | A synthesized derivative, compound H24, showed prominent antiproliferative activity against both androgen-sensitive and androgen-insensitive prostate cancer cells. | nih.gov |

| Pyrazole derivatives of curcumin | MDA-MB231 (Breast Cancer), HepG2 (Liver Cancer) | Synthesized analogs exhibited potent cytotoxicity and inhibited tubulin polymerization, a key process in cell division. | mdpi.com |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | A549 (Lung Cancer), HCT116 (Colon Cancer) | A synthesized compound demonstrated potent cytotoxicity and acted as a significant inhibitor of the Epidermal Growth Factor Receptor (EGFR). | mdpi.com |

Pharmacological and Agrochemical Research Investigations

Evaluation of Antioxidant Activities

The antioxidant potential of pyrazole (B372694) derivatives is an area of active research, as oxidative stress is implicated in numerous diseases. While specific studies on methyl 1-methyl-1H-pyrazole-3-carboxylate are limited, research on related pyrazole compounds has demonstrated notable antioxidant capabilities.

For instance, a study on pyrazole-based sulfonamide derivatives revealed that some of these compounds exhibit significant antioxidant activity. nih.gov The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. In one study, a synthesized pyrazole sulfonamide derivative, compound 4e , showed excellent antioxidant activity at 92.64% when compared to the standard, ascorbic acid (96.69%). nih.gov Other derivatives, 4b and 4d , also displayed moderate activity. nih.gov

Another investigation into pyrazole benzimidazolone derivatives also highlighted their antioxidant potential through ferric reducing antioxidant power (FRAP) and total antioxidant capacity (TAC) methods. mdpi.com Compounds with specific substitutions, such as methyl or chloro groups on the phenyl ring of the pyrazole, showed enhanced antioxidant activity. mdpi.com These findings suggest that the pyrazole nucleus can serve as a valuable scaffold for the design of novel antioxidant agents. mdpi.comnih.govresearchgate.netjrmds.in

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Reference | Assay | Activity |

| Pyrazole Sulfonamide (4e) nih.gov | DPPH | 92.64% inhibition |

| Pyrazole Sulfonamide (4d) nih.gov | DPPH | 72.25% inhibition |

| Pyrazole Sulfonamide (4b) nih.gov | DPPH | 63.14% inhibition |

| Ascorbic Acid (Standard) nih.gov | DPPH | 96.69% inhibition |

Assessment of Antimicrobial Efficacy

The pyrazole moiety is a constituent of many compounds that have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. nih.govorientjchem.org

A study on novel pyrazole analogues demonstrated significant antibacterial activity. nih.gov For example, one of the synthesized compounds, compound 3 , was found to be highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Another derivative, compound 4 , was highly active against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov

In another study, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and screened for their antimicrobial activities. jrmds.in One particular compound, 2d , which features a hydroxyl group, exhibited promising antimicrobial activity against all tested bacterial species as well as Candida albicans. jrmds.in Research on other pyrazole derivatives has also shown a broad spectrum of antimicrobial properties, indicating their potential for the development of new antimicrobial agents. biointerfaceresearch.comnih.govorientjchem.orgnanobioletters.com

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Reference | Microorganism | MIC (μg/mL) |

| Pyrazole Analogue (3) nih.gov | Escherichia coli | 0.25 |

| Pyrazole Analogue (4) nih.gov | Streptococcus epidermidis | 0.25 |

| Ciprofloxacin (Standard) nih.gov | E. coli / S. epidermidis | 0.25 |

Studies on Anti-inflammatory Effects

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, with some compounds being developed into commercially successful drugs. nih.govsciencescholar.usresearchgate.netmdpi.comvietnamjournal.ru The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov

Research on novel pyrazole analogues identified a compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) , which demonstrated better anti-inflammatory activity compared to the standard drug, diclofenac (B195802) sodium, in a histamine-induced paw edema model in rats. nih.gov Other studies on pyrazoline derivatives, which are structurally related to pyrazoles, also showed potent anti-inflammatory and analgesic activities. nih.gov For instance, pyrazoline derivatives 2d and 2e were identified as potent inhibitors of carrageenin-induced paw edema. nih.gov

These findings underscore the potential of the pyrazole scaffold in the design of new anti-inflammatory agents with potentially improved efficacy and safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net

Table 3: Anti-inflammatory Activity of a Selected Pyrazole Derivative

| Compound Reference | Assay | Result |

| Pyrazole Analogue (4) nih.gov | Histamine-induced rat paw edema | Better activity than Diclofenac sodium |

Investigations into Antifungal Spectrum and Potency

The agricultural sector has seen the development of several pyrazole-based fungicides, and research continues to explore new derivatives with improved antifungal spectra and potency. jocpr.comresearchgate.netnih.govnih.govresearchgate.net

A study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives revealed significant in vitro antifungal activity against several phytopathogenic fungi. nih.govnih.gov The isoxazolol pyrazole carboxylate 7ai demonstrated strong activity against Rhizoctonia solani, with a half-maximal effective concentration (EC₅₀) of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazim (B180503) (EC₅₀ of 1.00 μg/mL) in the same study. nih.govnih.gov

Another study focusing on N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives also reported moderate to good antifungal activities. mdpi.com Compounds 6a , 6b , and 6c showed over 50% inhibition of Gibberella zeae at a concentration of 100 µg/mL. mdpi.com The EC₅₀ values for compound 6b against G. zeae, Fusarium oxysporum, and Cytospora mandshurica were 81.3 µg/mL, 97.8 µg/mL, and 176.5 µg/mL, respectively. mdpi.com These results highlight the tunability of the antifungal activity of pyrazole derivatives through structural modifications. researchgate.netnih.govnih.govmdpi.com

Table 4: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Reference | Fungal Strain | EC₅₀ (μg/mL) |

| Isoxazolol Pyrazole Carboxylate (7ai) nih.govnih.gov | Rhizoctonia solani | 0.37 |

| Carbendazim (Standard) nih.govnih.gov | Rhizoctonia solani | 1.00 |

| Pyrazole Carboxamide (6b) mdpi.com | Gibberella zeae | 81.3 |

| Pyrazole Carboxamide (6b) mdpi.com | Fusarium oxysporum | 97.8 |

| Pyrazole Carboxamide (6b) mdpi.com | Cytospora mandshurica | 176.5 |

Exploration of Anticancer Potential and Cytotoxicity

The pyrazole scaffold is a key feature in many compounds investigated for their anticancer properties. tandfonline.commdpi.comnih.govsciencepublishinggroup.comresearchgate.net These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule polymerization. tandfonline.comnih.gov

A study identified a novel pyrazole derivative, N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C) , which exhibited potent cytotoxicity against a panel of 27 human cancer cell lines. nih.gov The 50% cytotoxic concentrations (CC₅₀) were in the low micromolar to nanomolar range, with particularly high potency against two triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov The mechanism of action was found to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of microtubule organization. nih.gov

Another study on benzofuropyrazole derivatives and their corresponding pyrazole counterparts found that the pyrazole derivatives generally exhibited higher inhibitory activities against various cancer cell lines, including human erythroleukemia (K562), human breast cancer (MCF-7), and human lung cancer (A549) cells. nih.gov The most active compound, 5b , was found to be a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. nih.gov

Table 5: Cytotoxicity of Selected Pyrazole Derivatives Against Cancer Cell Lines

| Compound Reference | Cell Line | IC₅₀ / CC₅₀ (μM) |

| P3C nih.gov | Triple-Negative Breast Cancer (TNBC) | 0.25 - 0.49 |

| Pyrazole Derivative (5b) nih.gov | Tubulin Polymerization | 7.30 (IC₅₀) |

Bio-corrosion Inhibition Studies

Pyrazole derivatives have been recognized for their potential as corrosion inhibitors for various metals, particularly in acidic environments. nih.govresearchgate.netsemanticscholar.org Their effectiveness is often attributed to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate adsorption onto the metal surface, forming a protective barrier. nih.govacs.org

A study investigating two novel pyrazole compounds, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) , demonstrated their efficacy as corrosion inhibitors for carbon steel in a 1 M HCl solution. nih.gov At a concentration of 10⁻³ M, the inhibition efficiencies reached 90.1% for L4 and 91.8% for L6. nih.govacs.org The study suggested that these compounds act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. nih.gov The higher efficiency of L6 was attributed to the presence of additional oxygen atoms from the ester group, which can enhance the formation of a protective surface complex. nih.govacs.org

Table 6: Corrosion Inhibition Efficiency of Selected Pyrazole Derivatives

| Compound Reference | Concentration (M) | Inhibition Efficiency (%) |

| L4 nih.govacs.org | 10⁻³ | 90.1 |

| L6 nih.govacs.org | 10⁻³ | 91.8 |

Mechanistic Elucidation of Biological Activities

Identification of Molecular Targets and Pathways

Research into various analogs of methyl 1-methyl-1H-pyrazole-3-carboxylate has identified several key molecular targets and biological pathways through which these compounds exert their effects. These findings suggest potential, though unconfirmed, areas of activity for the parent compound.

A significant body of research points towards the interaction of pyrazole (B372694) derivatives with various receptors and enzymes. For instance, certain substituted pyrazole-3-carboxamides have been identified as antagonists or inverse agonists of the Cannabinoid receptor 1 (CB1). nih.gov These compounds are being explored for their potential in treating metabolic diseases with reduced central nervous system side effects. nih.gov In one study, a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and found to have a high affinity for cannabinoid receptors, with some derivatives acting as inverse agonists at the human CB1 receptor. elsevierpure.com

Another identified molecular target for pyrazole-based compounds is the apelin receptor, a G-protein coupled receptor involved in cardiovascular and metabolic regulation. A novel pyrazole-based small molecule was discovered to be an agonist of this receptor, and subsequent optimization led to more potent compounds. duke.edu Furthermore, derivatives of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine have been developed as positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), indicating another potential pathway for pyrazole compounds. nih.gov

In the realm of agrochemicals, the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain is a well-established target for many pyrazole carboxamide fungicides. nih.govresearchgate.net Additionally, the enzyme transketolase (TKL) has been identified as a promising target for herbicidal pyrazole carboxylates. nih.gov

Enzyme Inhibition Mechanisms

The pyrazole scaffold is a key component in a variety of enzyme inhibitors, with detailed mechanistic studies available for several classes of its derivatives. These studies shed light on how these molecules interact with and inhibit their target enzymes.

A notable example is the inhibition of transketolase (TKL) by a series of 3-oxopropionamide-1-methylpyrazole carboxylate analogues designed as potential herbicides. nih.gov Specific derivatives, ethyl 3-((1-((2,4-dichlorophenyl)amino)-1-oxopropan-2-yl)oxy)-1-methyl-1H-pyrazole-5-carboxylate (D15) and ethyl 1-methyl-3-((1-oxo-1-((thiophen-2-ylmethyl)amino)propan-2-yl)oxy)-1H-pyrazole-5-carboxylate (D20) , were found to be potent inhibitors of TKL. nih.gov Molecular docking and dynamics simulations indicated favorable interactions of these compounds within the active site of the enzyme from Setaria viridis. nih.gov

Computational Chemistry and Structure Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole (B372694) derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their bioactivity.

While specific QSAR models exclusively for methyl 1-methyl-1H-pyrazole-3-carboxylate are not extensively documented in publicly available literature, studies on analogous pyrazole series offer valuable insights. For instance, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. These models have highlighted the importance of adjacency and distance matrix descriptors in determining the inhibitory activity. ej-chem.org In a study of pyrazolone (B3327878) compounds, QSAR models were used to correlate molecular descriptors with antimicrobial activity. ej-chem.org

A typical QSAR study involves the generation of a dataset of compounds with known activities, the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), and the development of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The predictive power of the model is then validated internally and externally. For a hypothetical series of analogs derived from this compound, a QSAR study could elucidate the quantitative impact of different substituents on the pyrazole ring or the ester group on a specific biological activity.

Table 1: Hypothetical QSAR Descriptors for a Series of Pyrazole Analogs

| Compound | Scaffold | R1 | R2 | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Biological Activity (IC50, µM) |

| 1 | This compound | -CH3 | -COOCH3 | 1.2 | 35.4 | 2.5 | 15.2 |

| 2 | Analog 2 | -CH2CH3 | -COOCH3 | 1.7 | 40.0 | 2.6 | 12.8 |

| 3 | Analog 3 | -CH3 | -CONH2 | 0.8 | 34.0 | 3.1 | 20.5 |

| 4 | Analog 4 | -Cl | -COOCH3 | 1.9 | 36.1 | 1.9 | 9.7 |

Note: This table is illustrative and based on general principles of QSAR. The data is not from a specific experimental study on this compound.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or a nucleic acid.

Studies on related pyrazole carboxamides have demonstrated their potential to interact with various biological targets. For instance, novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their interaction with DNA, with molecular docking suggesting a minor groove binding model. nih.gov In other research, pyrazole derivatives have been docked into the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2, revealing key hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. nih.gov For example, docking studies of some pyrazole derivatives have shown that they can form hydrogen bonds with key amino acid residues in the hinge region of kinase domains. nih.gov

For this compound, a docking study would involve preparing the 3D structure of the molecule and the target receptor. The docking algorithm would then explore various binding poses, scoring them based on a force field that estimates the binding affinity. The results can provide valuable information on the binding mode and the key interactions, guiding the design of more potent and selective analogs.

Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative in a Kinase Active Site

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Pyrazole Analog | Kinase A | -8.5 | Glu98, Leu150 | Hydrogen Bond |

| Pyrazole Analog | Kinase A | -8.5 | Val34, Ala52, Ile148 | Hydrophobic Interaction |

| Pyrazole Analog | Kinase B | -7.2 | Asp161, Phe162 | Hydrogen Bond, π-π Stacking |

Note: This table is a generalized representation of molecular docking results for a pyrazole derivative.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the relative orientation of the methyl ester group with respect to the pyrazole ring is a key conformational feature.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interactions over time. An MD simulation would start with the docked complex of a this compound derivative and its target. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules.

For example, MD simulations of pyrazole-carboxamide derivatives bound to carbonic anhydrase have been used to assess the stability of the docked poses, showing only minor conformational changes and fluctuations over a simulation time of 50 nanoseconds. nih.gov Such studies can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by molecular docking.

Influence of Substituent Effects on Biological Activity

The biological activity of a scaffold like this compound can be significantly modulated by the nature and position of its substituents. The electronic and steric properties of substituents on the pyrazole ring can influence the molecule's interaction with its biological target.

For instance, in a series of 3-amino-1H-pyrazole-based kinase inhibitors, it was found that small modifications on the pyrazole ring had significant effects on selectivity. nih.gov Alkyl residues on the pyrazole led to non-selective inhibitors, while the introduction of an amide moiety instead of an ester linkage resulted in inactive compounds. nih.gov This highlights the sensitive nature of substituent effects on the biological activity of the pyrazole scaffold.

The introduction of different groups can affect:

Electronic Effects : Electron-donating or electron-withdrawing groups can alter the electron density of the pyrazole ring, affecting its ability to form hydrogen bonds or other electrostatic interactions.

Steric Effects : The size and shape of substituents can influence how well the molecule fits into the binding pocket of a target. Bulky groups may cause steric hindrance, preventing optimal binding.

Hydrophobicity : The lipophilicity of substituents can affect the molecule's ability to cross cell membranes and reach its target, as well as its interaction with hydrophobic pockets in the target protein.

Table 3: Influence of Hypothetical Substituents on the Activity of a Pyrazole Scaffold

| Compound | R1 Substituent | R4 Substituent | Electronic Effect of R4 | Steric Effect of R4 | Relative Activity |

| 1 | -CH3 | -H | Neutral | Small | Baseline |

| 2 | -CH3 | -Cl | Electron-withdrawing | Small | Increased |

| 3 | -CH3 | -NO2 | Strongly electron-withdrawing | Medium | Decreased |

| 4 | -CH3 | -OCH3 | Electron-donating | Medium | Increased |

| 5 | -CH3 | -C(CH3)3 | Electron-donating | Large | Decreased |

Note: This table illustrates general principles of substituent effects and is not based on specific experimental data for this compound.

Design Principles for Enhanced Efficacy and Selectivity

The insights gained from QSAR, molecular docking, and SAR studies are crucial for the rational design of new compounds with enhanced efficacy and selectivity. For derivatives of this compound, several design principles can be considered:

Structure-Based Design : Using the 3D structure of the target protein, new analogs can be designed to optimize interactions with the binding site. This could involve introducing functional groups that can form additional hydrogen bonds or fill unoccupied hydrophobic pockets.

Scaffold Hopping : This involves replacing the pyrazole core with other heterocyclic systems while maintaining the key pharmacophoric features. This can lead to compounds with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles.

Modulation of Physicochemical Properties : By carefully selecting substituents, the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, can be fine-tuned to improve its drug-like properties.

Selectivity Enhancement : To improve selectivity for a specific target over others (e.g., one kinase isoform over another), subtle structural modifications can be made to exploit small differences in the binding sites of the target proteins. For example, introducing a substituent that creates a steric clash with a residue in an off-target protein but not in the desired target can enhance selectivity.

The development of potent and selective inhibitors based on the pyrazole scaffold is an active area of research, with computational methods playing an increasingly important role in guiding the design and optimization of new drug candidates. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Derivatized Pyrazole (B372694) Carboxylates

The inherent chemical architecture of pyrazoles allows for extensive structural modifications, a feature that researchers are actively exploiting to create novel derivatives with enhanced or entirely new properties. chim.it The synthesis of functionalized pyrazoles is a significant area of focus for organic chemists, driven by their utility as intermediates in preparing a wide range of bioactive compounds and functional materials. chim.itresearchgate.net

Recent strategies in the synthesis of new pyrazole derivatives include classical cyclocondensation reactions and [3+2] cycloaddition reactions. chim.it These methods provide pathways to a diverse array of substituted pyrazoles by allowing for structural changes at various positions on the pyrazole ring. chim.it For instance, researchers have successfully synthesized novel 1H-pyrazole-3-carboxamide derivatives and investigated their potential as anticancer agents by exploring their DNA-binding interactions. nih.gov Another study focused on designing and synthesizing a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, which have shown promise as a new class of antimicrobial agents. srce.hrnih.gov

The development of these new derivatives is not limited to their biological activity. The incorporation of different functional groups can also influence their physicochemical properties, opening up applications in various fields. researchgate.net The ability to fine-tune the structure of pyrazole carboxylates is a key driver of ongoing research in this area.

Multidisciplinary Research Collaborations

The complexity and multifaceted potential of methyl 1-methyl-1H-pyrazole-3-carboxylate and its derivatives necessitate a collaborative approach, bringing together experts from various scientific disciplines. The journey from designing a new molecule to its real-world application is intricate, requiring the combined knowledge of organic chemists, medicinal chemists, biologists, pharmacologists, and material scientists. chemscene.com

A prime example of such collaboration is in the field of drug discovery. nih.govmonash.edunih.gov The synthesis of novel pyrazole compounds is often the starting point, followed by extensive biological screening to evaluate their therapeutic potential. nih.govnih.govmonash.edu This process involves a deep understanding of disease mechanisms and the principles of drug-target interactions. For example, the development of pyrazole-based inhibitors for enzymes like cyclin-dependent kinases (CDKs) in cancer therapy requires a synergistic effort between chemists who synthesize the compounds and biologists who test their efficacy and elucidate their mechanism of action. nih.gov

Furthermore, collaborations extend to the agrochemical industry, where pyrazole derivatives are developed as herbicides and fungicides. chemimpex.comnih.gov This involves partnerships between chemists and agricultural scientists to optimize the compounds for crop protection while ensuring environmental safety. The multifaceted nature of pyrazole research underscores the critical importance of interdisciplinary cooperation to unlock its full potential.

Integration with Advanced Screening Technologies

The discovery of new applications for this compound derivatives is being significantly accelerated by the integration of advanced screening technologies. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets, dramatically speeding up the initial stages of drug discovery and other application-focused research. chemmethod.com

Virtual screening techniques, a component of HTS, utilize computational models to predict the binding affinity of molecules to target proteins. chemmethod.com This in silico approach helps to prioritize which compounds are most likely to be active, saving time and resources compared to traditional experimental screening. chemmethod.com For instance, high-throughput virtual screening has been successfully used to identify pyrazole-based inhibitors of CDK8, a target in cancer therapy. chemmethod.com

Beyond virtual screening, advanced experimental screening methods are also crucial. Techniques such as fluorescence-based assays and cell-based assays provide detailed information about the biological activity of the compounds. nih.gov The combination of computational and experimental screening technologies creates a powerful workflow for identifying promising pyrazole derivatives and understanding their mechanisms of action. This synergy is essential for efficiently navigating the vast chemical space of possible pyrazole derivatives.

Addressing Challenges in Synthetic Scale-Up and Industrial Application

While the synthesis of novel pyrazole derivatives in a laboratory setting is a significant achievement, the transition to large-scale industrial production presents a unique set of challenges. The economic viability and practical feasibility of a synthetic route are paramount for industrial applications. nih.gov Researchers are continuously working to develop more efficient, cost-effective, and environmentally friendly methods for producing pyrazoles on a larger scale. google.com

One of the key challenges is the development of robust and scalable synthetic protocols. nih.gov This often involves moving away from multi-step syntheses with costly reagents and purification steps towards more streamlined "one-pot" reactions or processes that utilize readily available starting materials. rsc.org For example, a method for the one-pot synthesis of pyrazoles from arenes and carboxylic acids has been developed, offering a more efficient route to these compounds. rsc.org

Furthermore, the industrial production of fungicides and other agrochemicals based on pyrazole derivatives requires careful optimization of reaction conditions to maximize yield and purity while minimizing waste. google.comthieme.de The development of new routes to key intermediates, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a critical area of research aimed at improving the efficiency of industrial production. thieme.de Addressing these scale-up challenges is crucial for translating the promising research findings on pyrazole derivatives into tangible products.

Potential for Advanced Materials Science Applications

The unique structural and electronic properties of the pyrazole ring make it an attractive building block for the development of advanced materials. researchgate.net The ability to functionalize the pyrazole core allows for the tuning of properties such as luminescence, fluorescence, and electronic conductivity, opening up a wide range of potential applications in materials science. nih.govmdpi.com

Research has shown that pyrazole derivatives can exhibit interesting photophysical properties, making them suitable for use in the development of sensors and organic light-emitting diodes (OLEDs). mdpi.com The conjugated nature of certain pyrazole systems can lead to unique electronic and optical characteristics. mdpi.com

Moreover, the incorporation of pyrazole moieties into polymers can lead to materials with novel thermal, mechanical, and electronic properties. These materials could find applications in areas such as electronics, coatings, and specialized plastics. The exploration of pyrazole-based materials is a rapidly growing field, with significant potential for the discovery of new and innovative technologies. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for methyl 1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclocondensation or functionalization of pre-formed pyrazole rings. Key methods include:

- Cyclocondensation reactions : Using hydrazine derivatives with β-keto esters under acidic or basic conditions. For example, reacting methyl acetoacetate with methylhydrazine in ethanol, followed by acid catalysis to form the pyrazole ring .

- Post-functionalization : Alkylation or esterification of precursor pyrazoles. Methylation at the N1 position can be achieved using methyl iodide in the presence of a base like K₂CO₃ .

Q. Critical parameters :

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- NMR : ¹H NMR confirms substitution patterns: the methyl ester (δ ~3.8–3.9 ppm) and N-methyl group (δ ~3.7 ppm) are diagnostic. Coupling between pyrazole protons (e.g., H4 and H5) resolves regiochemistry .

- IR : Strong carbonyl stretches (C=O, ~1700–1750 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) validate functional groups .

- X-ray crystallography : Single-crystal studies (e.g., using synchrotron radiation) reveal planarity of the pyrazole ring and ester conformation. For example, bond angles near 120° at the carboxylate group indicate sp² hybridization .

Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS monitors residual solvents/byproducts .

Q. What safety protocols are essential for handling this compound?

While specific toxicity data for this compound is limited, structural analogs (e.g., ethyl pyrazole carboxylates) require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Contradictions in safety data : Some SDS classify pyrazole esters as non-hazardous , while others recommend caution due to potential irritants (e.g., decomposition products like HCl or CO) . Always conduct a risk assessment based on derivative-specific data.

Advanced Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

The electron-withdrawing ester group at C3 activates the carbonyl toward nucleophiles (e.g., amines, hydrazines). Key factors:

- Substituent position : Electron-donating groups (e.g., methyl at N1) reduce electrophilicity at the carbonyl, slowing substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing reaction rates.

- Catalysis : DMAP or pyridine derivatives accelerate acyl transfer via intermediate tetrahedral adducts .

Example : In amide synthesis, primary amines react at 25°C in THF with 80–90% yield, while bulky amines require elevated temperatures (50–60°C) .

Q. How can researchers resolve contradictions in toxicity or stability data for pyrazole carboxylate derivatives?

- Comparative studies : Use standardized assays (e.g., OECD 423 for acute toxicity) to evaluate analogs under identical conditions.

- Degradation analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify decomposition pathways .

- Computational modeling : QSAR models predict toxicity based on substituent electronegativity and logP values. For example, higher lipophilicity correlates with increased bioaccumulation potential .

Case study : Ethyl 1-methyl-5-phenyl analogs show no acute toxicity in rodent models, but conflicting ecotoxicity data necessitate species-specific testing .

Q. What methodologies assess the metabolic stability of this compound in pharmacological contexts?

- In vitro assays :

- In silico tools : ADMET Predictor™ or SwissADME estimate permeability (e.g., Caco-2 cell models) and P-glycoprotein efflux .

Data interpretation : Ester derivatives with bulky N1 substituents (e.g., benzyl groups) resist hydrolysis, enhancing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.